N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetamide
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Overview
Description
N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetamide is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with acetic anhydride, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide: Similar structure but contains an oxygen atom instead of sulfur.
N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazol-6-yl)acetamide: Similar structure but lacks the acetamide group.
Uniqueness
N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
21762-33-4 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-(3-oxo-4H-1,4-benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)11-7-2-3-9-8(4-7)12-10(14)5-15-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
PTLRHXYLUFQBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SCC(=O)N2 |
Origin of Product |
United States |
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